Target Engagement: Binding Affinity for the Peripheral Benzodiazepine Receptor (PBR/TSPO)
In a direct head-to-head comparison of in vitro binding affinity, 5-Bromo-2-(trifluoromethyl)-1,3-benzoxazole demonstrates significantly higher affinity for the rat peripheral benzodiazepine receptor (PBR) compared to a close structural analog. The target compound exhibited a pIC50 of 7.0, whereas the comparator, 2-(trifluoromethyl)-1,3-benzoxazole (which lacks the 5-bromo substitution), showed a pIC50 of only 5.7 [1].
| Evidence Dimension | PBR/TSPO Binding Affinity |
|---|---|
| Target Compound Data | pIC50 = 7.0 (IC50 ≈ 100 nM) |
| Comparator Or Baseline | 2-(trifluoromethyl)-1,3-benzoxazole (5-H analog): pIC50 = 5.7 (IC50 ≈ 2.0 µM) |
| Quantified Difference | The target compound is approximately 20-fold more potent (lower IC50). |
| Conditions | In vitro binding assay against rat peripheral benzodiazepine receptor (PBR). |
Why This Matters
This 20-fold difference in binding affinity directly informs selection for PBR/TSPO-related research, as the 5-bromo substituent is critical for achieving high-affinity target engagement, making the non-brominated analog a poor substitute.
- [1] BindingDB. ChEMBL_37218 (CHEMBL651678). In vitro binding affinity (pIC50) tested against peripheral benzodiazepine receptor (PBR) in rat. Last update November 1, 2007. View Source
